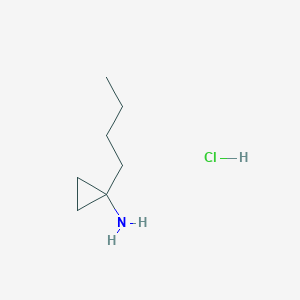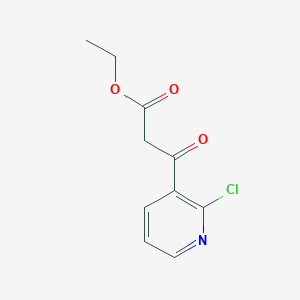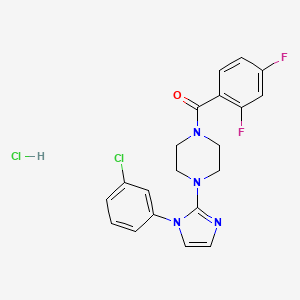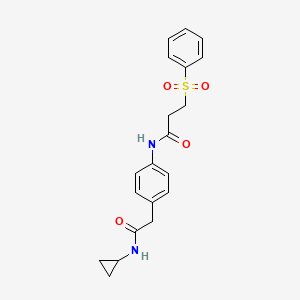
1-Butylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Butylcyclopropan-1-amine hydrochloride can be represented by the IUPAC name 1-butylcyclopropan-1-amine hydrochloride . The InChI code for this compound is 1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H . The molecular weight of this compound is 149.66 .Physical And Chemical Properties Analysis
1-Butylcyclopropan-1-amine hydrochloride is a powder . It has a melting point of 140-145 degrees . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Methods for Polysubstituted Cycloalkanes 1-Butylcyclopropan-1-amine hydrochloride is utilized in synthetic chemistry, particularly in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds are important due to their presence in biologically active compounds. The method involves CuH-catalyzed hydroamination, demonstrating the enhanced reactivity of strained trisubstituted alkenes and offering insights into the regio- and enantioselectivity differences between cyclobutenes and cyclopropenes. This synthesis route is significant for creating complex molecules with multiple substituents and stereocenters, underlining the chemical versatility and application of 1-Butylcyclopropan-1-amine hydrochloride in developing biologically relevant structures (Shengyu Feng et al., 2019; Sheng Feng et al., 2020).
CO2 Capture Research into ionic liquids has demonstrated the potential for 1-Butylcyclopropan-1-amine hydrochloride derivatives in carbon capture technologies. A specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide showcases reversible reaction with CO2, effectively sequestering the gas. This application underscores the environmental significance of 1-Butylcyclopropan-1-amine hydrochloride in developing sustainable solutions for CO2 capture, offering a nonvolatile, water-independent method for gas sequestration (Eleanor D. Bates et al., 2002).
Development of Novel Antidepressants 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, potentially synthesized using 1-Butylcyclopropan-1-amine hydrochloride, have been investigated as antidepressants. These compounds demonstrated significant activity in animal models, with some showing greater efficacy than established treatments like imipramine and desipramine. This research highlights the therapeutic potential of 1-Butylcyclopropan-1-amine hydrochloride in psychiatric medication development, particularly for depression and anxiety disorders (B. Bonnaud et al., 1987).
Wirkmechanismus
Safety and Hazards
The safety information available indicates that 1-Butylcyclopropan-1-amine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-butylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSCOGUVRBXICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)
![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)

![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)
![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)
![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)

![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)


![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)

